DNA Adduct Hierarchy: 2‑Chlorooxirane Produces a Unique Quantitative Spectrum of Alkylation Lesions
When calf thymus DNA is treated with 10 mM 2‑chlorooxirane, the yields of six structurally characterized adducts follow a reproducible order: N7‑(2‑oxoethyl)guanine (10 000 pmol (μmol DNA base)⁻¹) >> 1,N⁶‑ε‑adenine (500 pmol (μmol base)⁻¹) > HO‑ethanoGua (24 pmol (μmol base)⁻¹) > N²,3‑ε‑Gua (16 pmol (μmol base)⁻¹) > 3,N⁴‑ε‑cytosine (7 pmol (μmol base)⁻¹) > 1,N²‑ε‑Gua (~1 pmol (μmol base)⁻¹). In contrast, 2‑chloroacetaldehyde—the direct rearrangement product—fails to generate detectable N7‑(2‑oxoethyl)guanine and produces etheno adducts at levels that are 20‑fold lower than those obtained with equimolar 2‑chlorooxirane [1].
| Evidence Dimension | Adduct yield (pmol (μmol DNA base)⁻¹) for N7‑(2‑oxoethyl)Gua |
|---|---|
| Target Compound Data | 10 000 pmol (μmol base)⁻¹ (2‑chlorooxirane, 10 mM) |
| Comparator Or Baseline | Not detected (2‑chloroacetaldehyde, 10 mM equivalent) |
| Quantified Difference | >200‑fold difference (threshold of detection ≈ 50 pmol (μmol base)⁻¹) |
| Conditions | Calf thymus DNA, 10 mM reactant, 15 min, 23 °C, 0.10 M phosphate buffer pH 7.4; adducts quantified by HPLC‑fluorescence and HPLC‑MS/MS [1] |
Why This Matters
Procurement of 2‑chlorooxirane is essential for generating the complete, biologically relevant adduct spectrum of vinyl chloride; 2‑chloroacetaldehyde cannot substitute because it misses the quantitatively dominant and mechanistically critical N7‑(2‑oxoethyl)guanine lesion.
- [1] Müller, M., et al. (1997). Chem. Res. Toxicol., 10(2), 242–247. Table 1 and Figure 2. View Source
